Calcium iodide, hexahydrate

Overview

Description

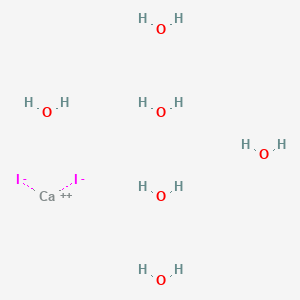

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other related salts, such as calcium chloride . It is commonly used in various applications, including photography and as a source of iodine in cat food .

Preparation Methods

Direct Synthesis from Elemental Iodine and Calcium Compounds

Reaction with Iron Filings

A classical method involves the sequential reaction of iodine with iron filings to produce ferrous iodide (FeI₂), followed by its interaction with calcium hydroxide (Ca(OH)₂). The process unfolds in two stages:

-

Formation of Ferrous Iodide :

Iron(III) iodide is initially formed but often reduces to FeI₂ in the presence of excess iron.

-

Metathesis with Calcium Hydroxide :

The insoluble ferrous hydroxide precipitates, leaving calcium iodide in solution. Post-reaction steps include vacuum filtration to remove precipitates, followed by solution decolorization using activated charcoal to eliminate residual iodine .

Key Parameters:

-

Molar Ratios : Stoichiometric excess of iron (1.2:1 Fe:I₂) ensures complete iodine conversion.

-

Temperature : Maintained below 50°C to prevent iodine sublimation.

-

Yield : Typically 70–85%, contingent on reaction efficiency and purification .

Reaction via Hydrogen Iodide Intermediate

An alternative route employs hydrogen iodide (HI) as an intermediate, synthesized through the reaction of hydrogen sulfide (H₂S) with iodine:

2\text{S} + \text{I}2 \rightarrow 2 \text{HI} + \text{S} \downarrow

The generated HI is then neutralized with calcium carbonate (CaCO₃) or calcium hydroxide:

3 \rightarrow \text{CaI}2 + \text{CO}2 \uparrow + \text{H}2\text{O}

This method avoids direct handling of elemental iodine but introduces challenges in managing H₂S, a toxic gas.

Advantages and Limitations:

-

Safety : Requires closed systems and gas scrubbers to mitigate H₂S exposure.

-

Purity : Higher-purity CaI₂ is achievable due to fewer byproducts.

Crystallization and Purification Techniques

Solution Concentration and Cooling

Calcium iodide hexahydrate crystallizes from aqueous solutions under controlled evaporation and cooling. Key steps include:

-

Concentration : Heating the solution to 60–70°C under reduced pressure to achieve 50–60% solute concentration .

-

Crystallization : Cooling to 0–5°C at a rate of 2–3°C/hour to promote hexahydrate formation .

Crystallization Parameters (Table 1):

Dehydration and Stability Considerations

The hexahydrate is deliquescent and prone to oxidation. Industrial protocols often include:

-

Inert Atmosphere Crystallization : Conducted in dry nitrogen streams to minimize oxidation to calcium iodate (Ca(IO₃)₂) .

-

Stabilization Additives : Incorporation of 0.1–0.5% sodium thiosulfate (Na₂S₂O₃) to scavenge free iodine .

Industrial-Scale Production Methods

Continuous Reactor Systems

Modern facilities utilize continuous-flow reactors for large-scale synthesis:

-

Reactor Type : Tubular reactors with in-line pH and temperature sensors.

Process Flow (Simplified):

-

Iodine and iron are fed into a primary reactor.

-

Effluent is filtered and reacted with Ca(OH)₂ in a secondary chamber.

-

The solution is concentrated, cooled, and crystallized under nitrogen .

Byproduct Management

-

Ferrous Hydroxide Sludge : Processed into iron oxides for pigments.

-

Residual Iodine : Recovered via steam distillation and reused .

Analytical Methods for Quality Control

Purity Assessment

-

Iodometric Titration : Quantifies free iodide ions using potassium dichromate (K₂Cr₂O₇) .

-

X-ray Diffraction (XRD) : Confirms hexahydrate crystal structure (Fig. 1) .

Typical Specifications (Table 2):

| Parameter | Specification | Method |

|---|---|---|

| Assay (as CaI₂) | 75.0–85.0% | Gravimetric analysis |

| Heavy Metals | <10 ppm | ICP-MS |

| Loss on Drying | 24–27% (theoretical: 26.8%) | Thermogravimetry |

Challenges and Optimization Strategies

Hydrate Stability

Calcium iodide hexahydrate tends to oxidize in humid air:

2 + 3 \text{O}2 \rightarrow 2 \text{Ca(IO}3)2 + 2 \text{I}_2

Mitigation Strategies :

-

Storage in airtight containers with desiccants (silica gel).

Energy Efficiency

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Other Compounds

Calcium iodide hexahydrate serves as a precursor in the synthesis of various iodide compounds. It is often used in reactions to produce organoiodine compounds, which are crucial in organic synthesis and pharmaceuticals. For example, it can act as a source of iodine in reactions to synthesize iodinated organic molecules.

1.2 Reducing Agent

In certain chemical processes, calcium iodide hexahydrate is utilized as a reducing agent. It has been employed in the reduction of metal oxides to their respective metals under specific conditions. A notable case study involved using calcium iodide mixed with potassium iodide to reduce silicon from silicon dioxide at elevated temperatures .

Biological Applications

2.1 Nutritional Supplement

Calcium iodide is often included in animal feed, particularly for livestock and pets, as a source of iodine, which is essential for thyroid function. It helps prevent iodine deficiency disorders in animals, contributing to better health and productivity.

2.2 Laboratory Reagent

In biological research, calcium iodide hexahydrate is used as a reagent in various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting. Its role as a stabilizing agent or a source of iodine enhances the sensitivity and specificity of these assays .

Industrial Applications

3.1 Photography

Historically, calcium iodide has been used in photography as a light-sensitive material. Although its use has declined with the advent of digital photography, it played a significant role in traditional photographic processes.

3.2 Chemical Manufacturing

Calcium iodide hexahydrate is utilized in the production of other chemical compounds and intermediates. Its ability to form stable complexes with various metals makes it valuable in the synthesis of catalysts and other chemical agents.

5.1 Synthesis of Silicon from Silica

A study conducted at Lawrence Berkeley National Laboratory demonstrated the effectiveness of calcium iodide hexahydrate as part of a eutectic mixture with potassium iodide for the reduction of silica to silicon using calcium metal as a reducing agent . The process yielded silicon with high purity levels and showcased the compound's utility in advanced material synthesis.

5.2 Iodine Supplementation in Animal Feed

Research on livestock nutrition highlighted the importance of calcium iodide in preventing iodine deficiency disorders among cattle and poultry. The inclusion of this compound in animal feed formulations resulted in improved thyroid function and overall health metrics .

Mechanism of Action

The mechanism of action of calcium iodide involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, iodide ions can be oxidized to iodine, which is crucial for thyroid hormone synthesis .

Comparison with Similar Compounds

- Calcium chloride (CaCl₂)

- Calcium bromide (CaBr₂)

- Calcium fluoride (CaF₂)

Comparison:

- Solubility: Calcium iodide is highly soluble in water, similar to calcium chloride and calcium bromide, but unlike calcium fluoride, which is sparingly soluble .

- Reactivity: Calcium iodide can undergo oxidation and substitution reactions, similar to calcium chloride and calcium bromide. calcium fluoride is relatively inert and does not readily participate in such reactions .

- Applications: While calcium iodide is used in photography and as an iodine source, calcium chloride is widely used for de-icing and as a drying agent. Calcium bromide is used in drilling fluids, and calcium fluoride is used in the production of optical components .

Biological Activity

Calcium iodide hexahydrate (CaI₂·6H₂O) is an inorganic compound that has garnered attention for its biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, mechanisms of action, and implications for health and environmental remediation.

Calcium iodide hexahydrate is a white crystalline solid that is highly soluble in water. It dissociates in solution to release calcium ions (Ca²⁺) and iodide ions (I⁻), which are essential for various biological processes. The hexahydrate form indicates the presence of six water molecules associated with each formula unit.

| Property | Value |

|---|---|

| Molecular Formula | CaI₂·6H₂O |

| Molecular Weight | 298.89 g/mol |

| Solubility in Water | Highly soluble |

| Appearance | White crystalline solid |

1. Thyroid Function

Calcium iodide plays a critical role in thyroid hormone synthesis. Iodine is a vital component of thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism, growth, and development. Adequate iodine intake is essential to prevent disorders such as goiter and hypothyroidism. Studies have shown that calcium iodide can effectively increase iodine levels in populations with iodine deficiency, thereby improving thyroid function .

2. Antimicrobial Properties

Research indicates that calcium iodide exhibits antimicrobial activity against a range of pathogens. The iodide ion can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus at varying concentrations .

3. Environmental Remediation

Calcium iodide hexahydrate has potential applications in environmental remediation, particularly in the removal of radioactive iodine isotopes from contaminated water sources. A study conducted on the precipitation of iodine from solution using calcium carbonate showed that calcium ions can facilitate the removal of iodate through adsorption processes . This approach could be significant for managing nuclear waste and mitigating environmental contamination.

Case Studies

Case Study 1: Thyroid Health Improvement

In a clinical trial involving individuals with iodine deficiency, supplementation with calcium iodide was associated with significant improvements in thyroid hormone levels. Participants receiving daily doses of calcium iodide showed a marked increase in serum T4 levels compared to the control group .

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of calcium iodide against various bacterial strains. Results indicated that a concentration of 0.1% calcium iodide resulted in over 90% inhibition of bacterial growth within 24 hours . This suggests its potential use as a disinfectant or preservative in medical settings.

Toxicological Considerations

While calcium iodide hexahydrate has beneficial biological activities, it is important to consider its safety profile:

- Allergic Reactions : Some individuals may experience allergic reactions such as skin rashes or respiratory issues upon exposure to iodine compounds .

- Thyroid Dysfunction : Excessive intake can lead to thyroid dysfunction, including hyperthyroidism or hypothyroidism, particularly in sensitive populations .

- Environmental Impact : The release of iodides into aquatic environments should be monitored due to potential ecological effects on marine life.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying calcium iodide hexahydrate in laboratory settings?

Calcium iodide hexahydrate can be synthesized via controlled hydration of anhydrous calcium iodide under inert conditions. A common method involves dissolving calcium carbonate in hydroiodic acid, followed by crystallization under reduced humidity. To purify, recrystallization from ethanol-water mixtures is effective. For anhydrous synthesis, hexahydrate crystals are heated in a dry nitrogen stream to remove water, followed by rapid cooling to prevent rehydration .

Q. How should calcium iodide hexahydrate be stored to minimize decomposition during experimental workflows?

Due to its hygroscopic nature and sensitivity to atmospheric CO₂ and O₂, the compound must be stored in airtight containers under inert gas (e.g., nitrogen or argon). Desiccators with silica gel or phosphorus pentoxide are recommended. Exposure to light should be minimized to prevent iodide oxidation, which causes yellow discoloration .

Q. Which characterization techniques are critical for verifying the structural integrity of calcium iodide hexahydrate?

- X-ray Diffraction (XRD): Confirms hexagonal crystal structure (space group P6₃/mmc) .

- Thermogravimetric Analysis (TGA): Quantifies water content (theoretical: 26.8% mass loss at 100–150°C) .

- FTIR Spectroscopy: Identifies O-H stretching (≈3450 cm⁻¹) and I-Ca-I vibrational modes .

- Elemental Analysis: Validates Ca²⁺ and I⁻ ratios via ICP-MS or titration .

Advanced Research Questions

Q. How can thermal phase transitions of calcium iodide hexahydrate be analyzed for applications in thermal energy storage?

Differential Scanning Calorimetry (DSC) reveals endothermic peaks at 42°C (hexahydrate melting) and 740°C (anhydrous melting). Coupling TGA with mass spectrometry detects gaseous byproducts (e.g., HI, I₂) during decomposition. For phase change material (PCM) studies, thermal cycling (100+ cycles) assesses stability, while thermal conductivity measurements inform heat transfer efficiency .

Q. How can researchers resolve discrepancies in reported physicochemical properties, such as CAS numbers and solubility data?

- CAS Number Conflict: Two CAS entries exist (10031-31-9 for the hydrated form; 71626-98-7 for a variant with undefined hydration). Cross-referencing synthesis protocols and analytical data (e.g., XRD patterns) clarifies the correct form .

- Solubility Variability: Reported solubility in water ranges from 179–204 g/100 mL at 20°C. Standardizing temperature, solvent purity, and equilibration time reduces variability. Conducting parallel experiments with reagent-grade water and controlled agitation ensures reproducibility .

Q. What experimental strategies optimize calcium iodide hexahydrate for use in transient thermal management systems?

- Encapsulation: Embed the compound in porous matrices (e.g., silica aerogels) to prevent leakage during phase transitions.

- Doping: Introduce trace metals (e.g., Mn²⁺) to modify melting points or thermal hysteresis.

- Composite Design: Blend with high-conductivity materials (e.g., graphene oxide) to enhance heat transfer rates. Performance is validated via accelerated thermal cycling and infrared imaging .

Properties

CAS No. |

10031-31-9 |

|---|---|

Molecular Formula |

CaH12I2O6 |

Molecular Weight |

401.98 g/mol |

IUPAC Name |

calcium;diiodide;hexahydrate |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.